molecular formula C7H17ClN2O2S B2987423 1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride CAS No. 956034-43-8

1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride

Cat. No. B2987423
M. Wt: 228.74
InChI Key: SIQQDDDFTPLXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08802670B2

Procedure details

To a solution of 4-methanesulfonyl-3,3-dimethyl-piperazine-1-carboxylic acid tert-butyl ester (914 mg) in dichloromethane (20 mL) at 0° C. was added dropwise HCl (6.65 mL of a 2 M solution in diethyl ether). The reaction mixture was stirred at room temperature for 2 h. The precipitate formed was then collected by filtration and dried to afford 1-methanesulfonyl-2,2-dimethyl-piperazine hydrochloride salt as a white solid (540 mg, 75%).
Name
4-methanesulfonyl-3,3-dimethyl-piperazine-1-carboxylic acid tert-butyl ester
Quantity
914 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([S:14]([CH3:17])(=[O:16])=[O:15])[C:10]([CH3:19])([CH3:18])[CH2:9]1)=O)(C)(C)C.[ClH:20]>ClCCl.C(OCC)C>[ClH:20].[CH3:17][S:14]([N:11]1[CH2:12][CH2:13][NH:8][CH2:9][C:10]1([CH3:19])[CH3:18])(=[O:15])=[O:16] |f:4.5|

Inputs

Step One
Name
4-methanesulfonyl-3,3-dimethyl-piperazine-1-carboxylic acid tert-butyl ester
Quantity
914 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(N(CC1)S(=O)(=O)C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was then collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.CS(=O)(=O)N1C(CNCC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.